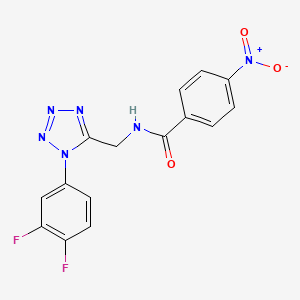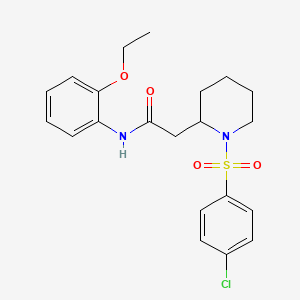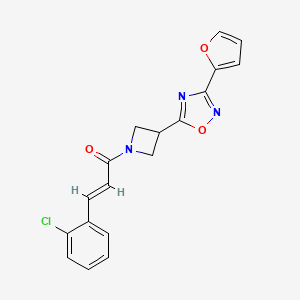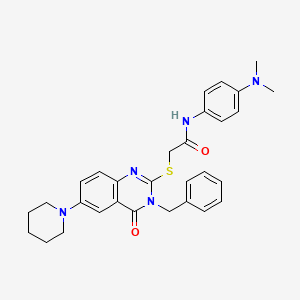![molecular formula C20H15ClFN5OS B2796204 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 872861-75-1](/img/structure/B2796204.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the one , have been synthesized and evaluated for antitumor activity. These compounds showed varying degrees of activity against human breast adenocarcinoma cell lines. In particular, some derivatives demonstrated mild to moderate activity compared to doxorubicin, a reference antitumor drug (El-Morsy et al., 2017).
Similar research on pyrazolo[3,4-d]pyrimidine derivatives revealed their potential as anticancer agents. The study explored various derivatives and their effects on cancer cell lines, with one compound showing notable inhibition against several cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated good to excellent antimicrobial activity. This indicates the potential of these compounds in combating microbial infections (Hafez et al., 2016).
Potential Antipsychotic Agents
- A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound , found that these compounds have an antipsychotic-like profile in animal behavioral tests. Interestingly, they did not interact with dopamine receptors like typical antipsychotic drugs (Wise et al., 1987).
Antinociceptive and Anti-Inflammatory Properties
- Thiazolopyrimidine derivatives, structurally related to the compound, were synthesized and evaluated for their antinociceptive and anti-inflammatory properties. The study found that certain derivatives showed significant activity in these areas (Selvam et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetROCK Ⅰ and ROCK Ⅱ . These are kinases involved in various cellular processes, including cell motility, proliferation, and survival.
Mode of Action
It’s known that similar compounds interact with their targets (such as rock ⅰ and rock ⅱ) by binding to the active site, inhibiting the kinase activity, and thus disrupting the downstream signaling pathways .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell motility, proliferation, and survival, which are regulated by rock kinases .
Result of Action
Inhibition of rock kinases can lead to changes in cell morphology and migration .
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-14-2-1-3-16(8-14)27-19-17(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXFWHJEVONJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)
![N-(2-benzoyl-4-bromophenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2796132.png)


![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)
![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)